molecular formula C7H16O2 B13459602 4-Methylhexane-1,3-diol

4-Methylhexane-1,3-diol

Cat. No.: B13459602
M. Wt: 132.20 g/mol
InChI Key: PESGUTZAXXQWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylhexane-1,3-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound has the molecular formula C7H16O2 and is structurally related to hexane, with a methyl group and two hydroxyl groups attached to the carbon chain. Diols like this compound are important in various chemical processes and applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylhexane-1,3-diol can be synthesized through several methods, including the reduction of diketones and the dihydroxylation of alkenes. One common approach involves the reduction of 4-methyl-2,3-hexanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the dihydroxylation of 4-methyl-1-hexene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.

Chemical Reactions Analysis

Types of Reactions: 4-Methylhexane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups make it reactive towards oxidizing agents, leading to the formation of carbonyl compounds.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can oxidize this compound to form ketones or aldehydes.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can further reduce the compound to form alcohols.

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products: The major products formed from these reactions include ketones, aldehydes, and halogenated compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methylhexane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylhexane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of carbonyl compounds. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

    1,2-Hexanediol: Another diol with hydroxyl groups on adjacent carbon atoms.

    1,3-Hexanediol: Similar to 4-Methylhexane-1,3-diol but without the methyl group.

    2-Methyl-2,4-pentanediol: A diol with a different arrangement of hydroxyl and methyl groups.

Uniqueness: this compound is unique due to the specific positioning of its methyl and hydroxyl groups, which influence its reactivity and physical properties. This structural arrangement can lead to different chemical behaviors and applications compared to other diols .

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

4-methylhexane-1,3-diol

InChI

InChI=1S/C7H16O2/c1-3-6(2)7(9)4-5-8/h6-9H,3-5H2,1-2H3

InChI Key

PESGUTZAXXQWJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.